MGAT2-IN-2

MGAT2 inhibition acyltransferase assay IC50 comparison

MGAT2-IN-2 (CAS 1710630-11-7), also designated as Compound 24d, is a synthetic small-molecule inhibitor belonging to the N-phenylindoline-5-sulfonamide chemical class. It functions as a potent, selective, and orally bioavailable antagonist of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2/MOGAT2), an enzyme that catalyzes the committed step in the monoacylglycerol pathway for triacylglycerol (TG) resynthesis in enterocytes and hepatocytes.

Molecular Formula C₂₆H₂₁F₅N₄O₄S
Molecular Weight 580.53
CAS No. 1710630-11-7
Cat. No. B560528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMGAT2-IN-2
CAS1710630-11-7
Molecular FormulaC₂₆H₂₁F₅N₄O₄S
Molecular Weight580.53
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)
InChIKeyRGDHGNPUKLLPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MGAT2-IN-2 (CAS 1710630-11-7): Chemical Identity and Pharmacological Classification for Procurement Decisions


MGAT2-IN-2 (CAS 1710630-11-7), also designated as Compound 24d, is a synthetic small-molecule inhibitor belonging to the N-phenylindoline-5-sulfonamide chemical class. It functions as a potent, selective, and orally bioavailable antagonist of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2/MOGAT2), an enzyme that catalyzes the committed step in the monoacylglycerol pathway for triacylglycerol (TG) resynthesis in enterocytes and hepatocytes [1]. The compound was discovered and optimized by Takeda Pharmaceutical scientists through systematic structure-activity relationship (SAR) studies aimed at improving pharmacokinetic profiles while maintaining target potency [1]. Its full IUPAC name is 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide, with a molecular formula of C26H21F5N4O4S and a molecular weight of 580.53 g/mol .

Why MGAT2-IN-2 Cannot Be Replaced by Arbitrary MGAT2 Inhibitors in Research Procurement


MGAT2 inhibitors are a structurally diverse class spanning aryl dihydropyridinones (BMS-963272), triazolopyrazines (JTP-103237), and N-phenylindoline-5-sulfonamides (MGAT2-IN-2, Compound 27c), each with distinct selectivity fingerprints, pharmacokinetic liabilities, and species potency profiles [1]. Even within the same indoline-5-sulfonamide series, subtle structural modifications produce divergent CYP450 inhibition profiles—MGAT2-IN-2 (Compound 24d/2) carries a characterized CYP3A4 time-dependent inhibition (TDI) liability, whereas the optimized analog Compound 27c was specifically engineered to eliminate this risk through replacement of the 2,4-difluoroaniline moiety with 4-chloro-2,6-difluoroaniline [2]. Furthermore, human-vs-mouse MGAT2 potency splits vary considerably across chemotypes (e.g., BMS-986172 shows hMGAT2 IC50 = 4.6 nM vs mMGAT2 IC50 = 20 nM), meaning that in vivo experimental outcomes are compound-specific and not interchangeable . The documented oral bioavailability (F = 52% in mouse) and systemic exposure (AUC0-8h = 842 ng·h/mL) of MGAT2-IN-2 have been explicitly quantified, whereas such data are absent or unreported for several commercial MGAT2 inhibitor alternatives, making MGAT2-IN-2 one of the most thoroughly characterized tool compounds for in vivo pharmacology studies requiring predictable systemic exposure [1].

MGAT2-IN-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Compound Selection


MGAT2 Inhibitory Potency: MGAT2-IN-2 (IC50 = 3.4 nM) Versus Key Commercial and Preclinical MGAT2 Inhibitors

MGAT2-IN-2 inhibits recombinant human MGAT2 with an IC50 of 3.4 nM, placing it among the most potent MGAT2 inhibitors reported to date [1]. In cross-study comparison, this represents approximately 2.1-fold greater potency than BMS-963272 (hMGAT2 IC50 = 7.1 nM), approximately 5.9- to 11.8-fold greater potency than JTP-103237 (hMGAT2 IC50 = 19-40 nM), approximately 2.3-fold greater potency than Compound 27c (hMGAT2 IC50 = 7.8 nM), and is comparable to BMS-986172 (hMGAT2 IC50 = 4.6 nM) within typical inter-laboratory variability [2][3][4]. Within its own indoline-5-sulfonamide series, Compound 10b achieves sub-nanomolar potency (IC50 = 1.0 nM) against human MGAT2 but was deprioritized due to inadequate pharmacokinetic properties, whereas MGAT2-IN-2 (24d) was specifically optimized to balance potency with oral bioavailability [1].

MGAT2 inhibition acyltransferase assay IC50 comparison triglyceride synthesis metabolic disease

Oral Bioavailability and Systemic Exposure: MGAT2-IN-2 (F = 52%, AUC = 842 ng·h/mL) Versus Same-Series and Cross-Chemotype Comparators

MGAT2-IN-2 (Compound 24d) demonstrates an oral bioavailability (F) of 52% and a systemic exposure (AUC0-8h) of 842 ng·h/mL in mice, as reported by Sato et al. in the primary discovery publication [1]. This bioavailability value is explicitly documented and benchmarked within the publication's optimization campaign, which intentionally improved pharmacokinetic properties relative to earlier series members (e.g., Compound 10b, which possessed superior potency but inadequate PK) [1]. The closely related analog Compound 27c, developed in the subsequent optimization study, demonstrated excellent ADME-Tox profiles and effective plasma TG suppression at doses of 1–3 mg/kg p.o. in mice, but its exact oral bioavailability (F%) was not disclosed in the publicly available abstract [2]. For other chemical series, BMS-963272 is reported as orally active with demonstrated clinical pharmacokinetics in Phase 1, but murine F% data are not readily available in the primary discovery manuscript abstract [3]. MGAT2-IN-2 thus offers one of the most transparent and accessible PK data packages among commercially available MGAT2 tool inhibitors.

oral bioavailability pharmacokinetics AUC mouse PK systemic exposure in vivo pharmacology

Ligand Lipophilicity Efficiency (LLE = 5.4): A Drug-Likeness Metric Differentiating MGAT2-IN-2 Within the MGAT2 Inhibitor Class

MGAT2-IN-2 achieves a ligand lipophilicity efficiency (LLE) value of 5.4, calculated as pIC50 − logD (where pIC50 ≈ 8.47 for IC50 = 3.4 nM) [1]. An LLE ≥ 5 is generally considered indicative of an attractive balance between potency and lipophilicity, suggesting that the compound's activity is not merely driven by non-specific hydrophobic interactions . Within the MGAT2 inhibitor field, LLE values are rarely reported for comparator compounds in public domain sources; the optimization campaign that produced the clinical candidate AZD3988 (a DGAT-1 inhibitor from AstraZeneca) explicitly tracked LLE as a key optimization parameter, but analogous publicly disclosed LLE metrics for MGAT2 inhibitors BMS-963272, JTP-103237, or BMS-986172 are not available . The LLE of 5.4 for MGAT2-IN-2 provides a quantifiable framework for assessing the compound's pharmaceutical quality relative to the broader acyltransferase inhibitor landscape, where many high-potency compounds suffer from excessive lipophilicity that compromises solubility, metabolic stability, and selectivity [1].

ligand lipophilicity efficiency LLE drug-likeness lipophilicity lead optimization

CYP3A4 Time-Dependent Inhibition Liability: Direct Head-to-Head Evidence of MGAT2-IN-2 Versus CYP3A4 TDI-Mitigated Compound 27c

In the follow-up optimization study by the same Takeda research group, MGAT2-IN-2 (referred to as Compound 2 in that publication) was shown to exhibit time-dependent inhibition (TDI) of cytochrome P450 3A4 (CYP3A4) [1]. Preincubation of MGAT2-IN-2 with human liver microsomes resulted in a significant loss of CYP3A4 activity relative to the non-preincubated condition, consistent with mechanism-based inactivation [1]. Recognizing that CYP3A4 TDI poses a risk of clinical drug-drug interactions (DDIs), the authors performed targeted structural modification of the 2,4-difluoroaniline moiety—hypothesized to undergo oxidative metabolism generating a reactive intermediate—and discovered that replacement with 4-chloro-2,6-difluoroaniline yielded Compound 27c, which demonstrated substantially mitigated CYP3A4 TDI while retaining potent MGAT2 inhibitory activity (IC50 = 7.8 nM) and excellent ADME-Tox profiles [1]. This direct, intra-laboratory comparison under identical assay conditions constitutes the strongest possible evidence for differential CYP3A4 TDI risk between these two indoline-5-sulfonamide analogs [1][2].

CYP3A4 time-dependent inhibition TDI drug-drug interaction ADME-Tox indoline sulfonamide

In Vivo Pharmacodynamic Efficacy: Dose-Dependent Plasma Triglyceride Suppression in the Mouse Oral Fat Tolerance Test (OFTT)

In the mouse oral fat tolerance test (OFTT), MGAT2-IN-2 administered orally at doses of 3, 10, and 30 mg/kg 6 hours prior to an olive oil challenge effectively suppressed the elevation of plasma triacylglycerol (TG) levels in C57BL/6J mice [1]. This dose-dependent pharmacodynamic effect confirms that MGAT2 inhibition by this compound translates to a measurable in vivo reduction in intestinal lipid absorption and systemic TG excursion [1]. For context, the optimized analog Compound 27c achieved comparable plasma TG suppression at lower oral doses of 1 and 3 mg/kg in the same experimental paradigm, consistent with its improved ADME-Tox profile [2]. JTP-103237 also demonstrated reduced absorbed lipids in circulation and decreased TG content in proximal small intestine after lipid loading in mice, though direct dose-for-dose comparison with MGAT2-IN-2 is not possible due to differing experimental protocols across independent studies [3]. The OFTT data for MGAT2-IN-2 provide a validated in vivo PD benchmark that procurement decisions can reference when selecting tool compounds for metabolic pharmacology experiments involving intestinal MGAT2 target engagement.

oral fat tolerance test plasma triglyceride in vivo PD MGAT2 pharmacology C57BL/6J intestinal fat absorption

Optimal Research Application Scenarios for MGAT2-IN-2 Based on Quantitative Differentiation Evidence


Intestinal TG Absorption and Postprandial Lipidemia Studies Requiring Oral Bioavailability with Quantifiable PK

For acute or sub-chronic rodent studies investigating intestinal MGAT2-mediated triacylglycerol absorption and postprandial lipid excursion, MGAT2-IN-2 is the appropriate tool compound selection when the study design requires: (a) predictable oral bioavailability (F = 52% in mouse) with documented systemic exposure (AUC0-8h = 842 ng·h/mL) to support pharmacokinetic-pharmacodynamic (PK-PD) modeling [1]; (b) a validated in vivo PD benchmark at 3–30 mg/kg p.o. in the C57BL/6J oral fat tolerance test, enabling researchers to anchor their dosing regimen to published efficacy data [1]; and (c) maximal MGAT2 target engagement at the lowest feasible oral dose, leveraging the compound's 3.4 nM IC50 which provides a 2- to 12-fold potency margin over JTP-103237 (19–40 nM) and BMS-963272 (7.1 nM) [1][2][3]. In this scenario, the CYP3A4 TDI liability of MGAT2-IN-2 is typically not a confounding factor since rodent intestinal MGAT2 pharmacology studies rarely involve co-administered CYP3A4 substrates [4].

Biochemical and Cellular MGAT2 Assay Development Requiring High-Potency Positive Control

When developing or validating in vitro MGAT2 enzyme inhibition assays, cellular diacylglycerol/TG synthesis assays, or high-throughput screening counter-screens, MGAT2-IN-2 serves as an optimal positive control compound because its potency (IC50 = 3.4 nM) [1] exceeds that of the most commonly used alternative control JTP-103237 (IC50 = 19–40 nM) [2] by approximately 6- to 12-fold, enabling robust assay window definition at lower compound concentrations. This reduces the risk of solvent (DMSO) cytotoxicity artifacts in cell-based assay formats. The compound is commercially available from Sigma-Aldrich (Calbiochem, Cat. No. 538437, ≥98% HPLC purity) and MedChemExpress, with solubility of 100 mg/mL in DMSO, facilitating preparation of high-concentration stock solutions for dose-response studies. Its reversible inhibition mechanism (confirmed by Sigma-Aldrich product annotation ) makes it suitable for both endpoint and kinetic assay formats.

Comparative Pharmacology Studies Investigating MGAT2 Chemotype Divergence (Indoline-5-Sulfonamide vs. Aryl Dihydropyridinone vs. Triazolopyrazine)

For research programs investigating the pharmacological consequences of MGAT2 inhibitor chemotype divergence—including differential species potency profiles, co-inhibitory effects on related acyltransferases, and structure-dependent off-target liabilities—MGAT2-IN-2 is the best-characterized representative of the N-phenylindoline-5-sulfonamide class [1]. Its well-documented CYP3A4 TDI liability [4], in contrast to the TDI-mitigated analog Compound 27c [4], provides a specific, tractable chemical handle for studying the structure-toxicity relationship linking the 2,4-difluoroaniline moiety to mechanism-based CYP3A4 inactivation. Furthermore, its disclosed LLE of 5.4 [1] offers a quantitative benchmark for evaluating the pharmaceutical quality of novel in-house MGAT2 inhibitor series against this established chemotype. Such comparative studies would include BMS-963272 (aryl dihydropyridinone, IC50 = 7.1 nM, clinical candidate) [3] and JTP-103237 (triazolopyrazine, IC50 = 19–40 nM, >7000-fold selective over DGAT2) [2] as cross-chemotype reference compounds.

Metabolic Disease Model Studies Where MGAT2 Selectivity Over DGAT1 Determines GI Safety Profile

In chronic metabolic disease models (diet-induced obesity, NASH, or NAFLD) where gastrointestinal tolerability is a key experimental endpoint, MGAT2 inhibitors as a class offer a distinct advantage over DGAT1 inhibitors, which were clinically discontinued due to diarrhea mediated by excessive intestinal lipid accumulation [5]. Within the MGAT2 inhibitor class, MGAT2-IN-2 provides a tool compound with proven in vivo target engagement (OFTT plasma TG suppression) [1] and documented oral bioavailability [1], enabling researchers to explore the therapeutic window between MGAT2-mediated TG synthesis inhibition and GI adverse effects. The compound's MGAT2 selectivity is inferred from the class-level property of the N-phenylindoline-5-sulfonamide series: the progenitor Compound 10b demonstrated >30,000-fold selectivity for MGAT2 over related acyltransferases (MGAT3, DGAT1, DGAT2, ACAT1) [1], and structurally related indoline-5-sulfonamides in BRENDA database entries exhibit >100-fold selectivity over human MGAT3, DGAT1, and DGAT2 [6]. This selectivity profile contrasts with pan-acyltransferase inhibitors and positions MGAT2-IN-2 as a suitable probe for isolating MGAT2-specific pharmacology.

Quote Request

Request a Quote for MGAT2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.